molecular formula C25H23N5O5 B6552909 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040634-33-0

5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552909
CAS No.: 1040634-33-0
M. Wt: 473.5 g/mol
InChI Key: NLYHTKJCWCLAHF-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,2,4-oxadiazole moiety at the 5-position and a 4-ethoxyphenyl group at the 2-position. The 1,2,4-oxadiazole ring is further substituted with a 3,5-dimethoxyphenyl group, enhancing its electronic and steric profile. Such structural complexity is common in bioactive heterocycles, where fused pyrazole and pyrazine systems are known for pharmacological relevance, including kinase inhibition and antimicrobial activity . The ethoxy and methoxy substituents likely improve lipophilicity and metabolic stability, critical for drug-like properties.

Synthetic routes for analogous pyrazolo[1,5-a]pyrazinones often involve condensation reactions between 5-aminopyrazoles and electrophilic precursors, as seen in steroidal pyrazolo[1,5-a]pyrimidine syntheses . Multi-component reactions (e.g., one-pot cyclizations) are also employed for similar scaffolds, such as pyranopyrazole-oxazine hybrids .

Properties

IUPAC Name

5-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5/c1-4-34-18-7-5-16(6-8-18)21-14-22-25(31)29(9-10-30(22)27-21)15-23-26-24(28-35-23)17-11-19(32-2)13-20(12-17)33-3/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYHTKJCWCLAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]pyrazinones

Pyrazolo[1,5-a]pyrimidines (e.g., 7-(trifluoromethyl) derivatives) share a fused pyrazole-pyrimidine core but differ in ring size and substitution patterns. The trifluoromethyl group in these analogues enhances electron-withdrawing effects, improving binding to kinase targets like TTK .

1,2,4-Oxadiazole-Containing Derivatives

The 1,2,4-oxadiazole moiety in the target compound is a bioisostere for ester or amide groups, improving metabolic stability. Compared to 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles , the 3,5-dimethoxyphenyl substitution here may enhance π-π stacking in hydrophobic binding pockets. Ethoxy groups (as in 4-ethoxyphenyl) generally confer higher lipophilicity than methoxy or hydroxyl substituents, as observed in pyranopyrazole derivatives .

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